molecular formula C9H21N2O7P B1675813 Lysylphosphatidylglycerol CAS No. 42241-11-2

Lysylphosphatidylglycerol

Cat. No.: B1675813
CAS No.: 42241-11-2
M. Wt: 300.25 g/mol
InChI Key: FGYYWCMRFGLJOB-MQWKRIRWSA-N
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Description

Discovery and Initial Characterization

Lysylphosphatidylglycerol (lysyl-PG) was first identified in 1964 as a novel phospholipid in Staphylococcus aureus membranes during investigations into bacterial lipid composition under varying growth conditions. Early studies demonstrated that lysyl-PG constitutes approximately 10–15% of total phospholipids in Staphylococcus aureus under standard culturing conditions, with its synthesis linked to the enzymatic transfer of lysine from lysyl-transfer RNA (tRNA) to phosphatidylglycerol (PG). This discovery marked the first evidence of amino acid-modified phospholipids in prokaryotes, challenging the prevailing view that bacterial membranes primarily comprise unmodified anionic lipids.

The initial structural characterization of lysyl-PG revealed a unique modification: a lysine residue esterified to the hydroxyl group of PG’s glycerol headgroup. This modification alters the net charge of PG from −1 to +1, a finding that later became central to understanding its role in bacterial resistance mechanisms. Early isotopic labeling experiments using [¹⁴C]lysine confirmed the metabolic incorporation of lysine into PG, with rapid turnover rates suggesting dynamic regulation of lysyl-PG levels in response to environmental stimuli.

Historical Development of Research

The late 20th and early 21st centuries saw significant advances in understanding lysyl-PG biosynthesis and function. A pivotal breakthrough occurred in 2003 with the identification of the mprF (multiple peptide resistance factor) gene in Staphylococcus aureus, which encodes a bifunctional enzyme responsible for both lysyl-PG synthesis and its translocation across the membrane. The MprF protein consists of two domains: a C-terminal synthase domain that catalyzes lysine transfer from tRNA to PG, and an N-terminal flippase domain that transports lysyl-PG to the outer membrane leaflet.

Subsequent research revealed that lysyl-PG synthesis is a conserved mechanism among Gram-positive pathogens. For example, Clostridium perfringens was found to encode two MprF homologs, one specific for lysyl-PG and another for alanyl-PG, highlighting functional diversification within this enzyme family. Structural studies in the 2020s, including cryo-electron microscopy of Rhizobium tropici MprF, provided atomic-level insights into the enzyme’s lipid-binding cavities and translocation mechanisms. These studies demonstrated that lysyl-PG binding to MprF’s hydrophobic cavities facilitates its flipping across the membrane, a process critical for maintaining membrane asymmetry.

Taxonomic Distribution and Prevalence

Lysyl-PG is predominantly found in Gram-positive bacteria, particularly within the phylum Firmicutes. Key producers include:

Organism Phylum Relevance References
Staphylococcus aureus Firmicutes Model organism for lysyl-PG studies
Enterococcus faecalis Firmicutes Associated with antibiotic resistance
Clostridium perfringens Firmicutes Dual synthesis of lysyl-PG and alanyl-PG
Rhizobium tropici Proteobacteria Rare Gram-negative producer
Mycobacterium abscessus Actinobacteria Synthesizes lysyl-DAG, a structural variant

Notably, lysyl-PG has also been identified in select Gram-negative species, such as Rhizobium tropici, where its production is induced under acidic growth conditions to counteract cationic stressors. In Actinobacteria like Mycobacterium, lysyl-PG is often replaced by lysyl-diradylglycerol (lysyl-DAG), a structurally distinct but functionally analogous lipid. This taxonomic variability underscores the evolutionary adaptability of lysyl-PG-like modifications in microbial membrane physiology.

Properties

CAS No.

42241-11-2

Molecular Formula

C9H21N2O7P

Molecular Weight

300.25 g/mol

IUPAC Name

[2,3-dihydroxypropoxy(hydroxy)phosphoryl] (2S)-2,6-diaminohexanoate

InChI

InChI=1S/C9H21N2O7P/c10-4-2-1-3-8(11)9(14)18-19(15,16)17-6-7(13)5-12/h7-8,12-13H,1-6,10-11H2,(H,15,16)/t7?,8-/m0/s1

InChI Key

FGYYWCMRFGLJOB-MQWKRIRWSA-N

SMILES

C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)OP(=O)(O)OCC(CO)O)N

Canonical SMILES

C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lysyl-phosphatidylglycerol
lysylphosphatidylglycerol

Origin of Product

United States

Scientific Research Applications

Antimicrobial Resistance

Mechanism of Action
Lysylphosphatidylglycerol is found in the membranes of Gram-positive bacteria, notably Staphylococcus aureus. It contributes to antibiotic resistance by modifying the surface charge of the bacterial membrane. This modification reduces susceptibility to cationic antimicrobial peptides and antibiotics like daptomycin. Studies have shown that this compound can inhibit membrane permeabilization induced by antimicrobial peptides, thereby protecting bacteria from these agents .

Case Study
A study investigated the interaction between this compound and the synthetic antimicrobial peptide 6W-RP-1. The results indicated that while binding of the peptide to lipid vesicles was minimally affected by this compound, the peptide-induced dye leakage was significantly inhibited. This suggests that this compound plays a crucial role in maintaining membrane integrity against antimicrobial attacks .

Biosynthesis Pathways

Enzymatic Synthesis
The biosynthesis of this compound is mediated by the MprF protein, which catalyzes the addition of lysine to phosphatidylglycerol. This process is energy-dependent and involves activated forms of lysine. Research has demonstrated that wild-type strains of S. aureus can efficiently synthesize this compound, while mutants lacking MprF show significantly reduced synthesis .

Experimental Findings
In vitro experiments have confirmed that the presence of phosphatidylglycerol is essential for the synthesis of this compound. The absence of phosphatidylglycerol led to a drastic decrease in this compound production, highlighting its role as a substrate in this biosynthetic pathway .

Physicochemical Properties

Impact on Membrane Properties
this compound alters the physicochemical properties of bacterial membranes, particularly under varying pH conditions. Increased levels of this lipid have been associated with enhanced stability and reduced negative charge on membranes, which affects interactions with antimicrobial agents. For instance, studies have shown that at lower pH levels, S. aureus exhibits increased biosynthesis of this compound, which modifies membrane properties to resist peptide binding significantly .

Therapeutic Potential

Implications for Drug Development
Given its role in mediating antibiotic resistance, this compound presents a target for novel therapeutic strategies aimed at overcoming bacterial resistance. Understanding its biosynthesis and function could lead to the development of inhibitors that disrupt its synthesis or function, thereby sensitizing resistant bacteria to existing antibiotics .

Summary Table: Key Findings on this compound

Aspect Details
Function Modifies membrane charge; enhances resistance to cationic antibiotics
Biosynthesis Enzyme MprF protein catalyzes addition of lysine to phosphatidylglycerol
Physicochemical Effects Alters membrane stability and charge under acidic conditions
Research Implications Potential target for new antimicrobial therapies

Chemical Reactions Analysis

Reaction Conditions

The synthesis of Lys-PG is sensitive to various conditions:

  • pH Influence : The production of Lys-PG has been shown to increase under mildly acidic conditions (pH 5.2), which enhances the activity of MprF and promotes lipid turnover .

  • Inhibitors : Compounds such as cadaverin can inhibit this synthesis by competing with lysyl-tRNA synthetases .

Reaction Products

The main product of this biosynthetic pathway is this compound, which can be further characterized by its structural properties and biological functions.

Turnover Rates

Research indicates that while this compound levels remain relatively constant under various growth conditions, the lysine moiety itself is in a state of active turnover. This suggests a dynamic equilibrium where Lys-PG may serve as a reservoir for lysine during metabolic processes .

Functional Roles

Lys-PG contributes significantly to:

  • Membrane Charge Modulation : By converting anionic phosphatidylglycerol into a cationic or zwitterionic form, it alters membrane characteristics and affects interactions with antimicrobial peptides .

  • Antimicrobial Resistance : The presence of Lys-PG has been linked to increased resistance against cationic antibiotics, such as daptomycin, by modifying membrane permeability and peptide binding dynamics .

Kinetic Studies

Kinetic analysis using radiolabeled substrates has demonstrated that:

  • The incorporation of labeled lysine into the lipid fraction correlates with the amount of cell extract used, indicating that MprF activity is substrate-concentration dependent .

  • TLC (Thin Layer Chromatography) has revealed distinct migration patterns for Lys-PG compared to free lysine and other derivatives, allowing for quantitative assessments during reaction monitoring .

Impact of Environmental Factors

Studies have shown that environmental pH significantly influences both the biosynthesis and functional properties of Lys-PG:

  • At pH levels conducive to bacterial growth, increased levels of Lys-PG were observed, enhancing membrane stability and resistance mechanisms against external stressors .

Comparison with Similar Compounds

Phosphatidylglycerol (PG)

  • Structure : PG consists of a glycerol backbone linked to two fatty acid chains and a phosphoryl-glycerol head group.
  • Function : A major anionic phospholipid in bacterial membranes, PG serves as a structural component and a precursor for cardiolipin (CL) .
  • However, its availability is essential for Lys-PG synthesis. Inhibiting PG synthesis disrupts downstream pathways, including lipoteichoic acid formation .

Cardiolipin (CL)

  • Structure : A dimer of PG, CL contains four acyl chains and two glycerol head groups.
  • Function : Stabilizes membrane curvature in mitochondria and bacteria, facilitating energy metabolism and stress adaptation .
  • Role in Resistance : CL indirectly supports membrane integrity but lacks the cationic modifications seen in Lys-PG .

Phosphatidylethanolamine (PE)

  • Structure: Features an ethanolamine head group instead of glycerol.
  • Function : A zwitterionic phospholipid critical for membrane fusion and cell division in prokaryotes and eukaryotes .

Lysophosphatidylglycerol (Lyso-PG)

  • Structure : PG with a single acyl chain, forming a cone-shaped molecule.
  • Function : In eukaryotes, Lyso-PG acts as a signaling molecule, attracting immune cells like human leukocytes .

Structural and Functional Comparison Table

Compound Structural Features Key Functions Role in Antimicrobial Resistance Organisms/Context References
Lysylphosphatidylglycerol PG modified with lysine via MprF; cationic charge Reduces membrane negativity, repels CAMPs Critical for daptomycin/defensin resistance S. aureus, L. monocytogenes
Phosphatidylglycerol (PG) Two acyl chains, glycerol-phosphate head group Membrane structure, precursor for CL and Lys-PG Indirect (substrate for resistance lipids) Ubiquitous in bacteria
Cardiolipin (CL) Dimeric PG with four acyl chains Membrane curvature, stress adaptation None Mitochondria, Gram-positive bacteria
Phosphatidylethanolamine (PE) Ethanolamine head group, zwitterionic Membrane fusion, cell division None Prokaryotes, eukaryotes
Lysophosphatidylglycerol (Lyso-PG) Single acyl chain, cone-shaped Immune cell chemoattraction (eukaryotes) Not applicable Human leukocytes

Key Research Findings

Mechanism of Resistance : Mutations in mprF increase Lys-PG surface density, repelling cationic antibiotics like daptomycin via charge repulsion .

Enzymatic Specificity : MprF homologs in Streptomyces spp. and Helicobacter pylori suggest evolutionary conservation of lysyl-transferase activity .

Environmental Adaptation : In cryopeg brines and high-salt environments, bacteria utilize Lys-PG to survive osmotic stress and competition .

Preparation Methods

Native Biosynthetic Pathways in Pathogenic Bacteria

Lysylphosphatidylglycerol is endogenously synthesized in Staphylococcus aureus, Bacillus subtilis, and other Gram-positive pathogens through the activity of MprF, a bifunctional enzyme with lysyl-transferase and flippase domains. The biosynthetic pathway involves two sequential reactions:

  • Aminoacylation : MprF transfers the lysyl moiety from lysyl-tRNALys to the sn-3 hydroxyl group of PG, forming this compound.
  • Translocation : The flippase domain transports this compound from the inner to the outer leaflet of the cytoplasmic membrane.

Critical Parameters for Optimization

  • Strain Selection : Clinical isolates of S. aureus with upregulated mprF expression yield higher this compound content (12–30 mol% of total phospholipids).
  • Growth Medium : Autoinduction media containing 25% glycerol, 2.5% glucose, and 10% lactose enhance MprF production in recombinant Escherichia coli systems.
  • pH Control : Maintaining culture pH at 6.0–6.5 stabilizes this compound by reducing alkaline hydrolysis of the ester bond.

Lipid Extraction and Purification from Bacterial Cultures

The modified Bligh-Dyer protocol remains the gold standard for this compound isolation:

Stepwise Procedure

  • Cell Harvesting : Centrifuge 1 L culture (OD600 = 3.0–3.5) at 10,000 × g for 15 min.
  • Acidified Extraction : Resuspend pellet in 120 mM sodium acetate (pH 4.8) to stabilize this compound.
  • Solvent Partitioning :
    • Add chloroform:methanol (1:2 v/v)
    • Vortex for 20 min at 25°C
    • Centrifuge at 15,000 × g for 5 min
  • Phase Separation : Introduce 0.8 vol distilled water, recover chloroform phase.

Yield Enhancement Strategies

  • Sonication : 3 × 30 s pulses increase lipid recovery by 18–22% for B. subtilis.
  • Additives : 10 mM CaCl2 prevents this compound aggregation during phase separation.

In Vitro Enzymatic Synthesis

Recombinant MprF Production and Purification

Heterologous expression systems enable large-scale this compound synthesis:

Expression System

Component Specification
Host Strain E. coli C41(DE3)
Vector pET-28a(+) with T7 promoter
Induction 1 mM IPTG at OD600 = 0.6
Harvest Time 16–18 h post-induction

Membrane Fraction Preparation

  • Lyse cells via French press (1,500 psi, 3 passes)
  • Centrifuge at 40,000 × g for 30 min to pellet membranes
  • Resuspend in 50 mM Tris-HCl (pH 7.5), 10% glycerol

In Vitro Reaction Optimization

The enzymatic synthesis requires precise component ratios:

Reaction Mixture

Component Concentration Function
Lys-tRNALys 14 μM Lysine donor
PG Liposomes 2.5 mM Substrate
ATP 5 mM Energy source
Triton X-100 0.03–0.05% (w/v) Membrane fluidization

Kinetic Parameters

  • Km for PG: 0.8 ± 0.1 mM
  • Vmax: 2.3 ± 0.2 μmol/min/mg

Temperature Effects

Temperature (°C) Relative Activity (%)
25 45 ± 3
37 100 ± 5
42 82 ± 4

Chemical Synthesis Approaches

Semi-Synthetic Route

While enzymatic methods dominate, chemical synthesis allows structural variants:

Key Steps

  • PG Protection : Treat 1,2-dioleoyl-sn-glycero-3-phosphoglycerol with tert-butyldimethylsilyl chloride
  • Lysine Coupling : React protected PG with Nα,Nε-di-Boc-L-lysine using DCC/HOBt
  • Deprotection : Remove silyl and Boc groups with TFA/water (95:5 v/v)

Challenges

  • Racemization at C2 of glycerol (up to 15% without chiral auxiliaries)
  • Low overall yield (22–25% over 5 steps)

Analytical Characterization

Thin-Layer Chromatography (TLC)

System Configuration

  • Stationary Phase: Silica Gel 60 (Merck)
  • Mobile Phase: Chloroform/methanol/acetic acid (65:25:10 v/v/v)
  • Rf Values:
    • PG: 0.42 ± 0.03
    • This compound: 0.28 ± 0.02

Mass Spectrometric Analysis

QTRAP 6500+ Parameters

Setting Value
Ionization Mode ESI Positive
Capillary Voltage 5.2 kV
Drying Gas N2, 12 L/min
MS/MS Transition 747.6 → 147.1 (CE 35 eV)

Characteristic Ions

  • [M+H]+: m/z 747.6 (C18:1 variant)
  • Fragment: m/z 147.1 (lysyl immonium ion)

Q & A

Basic: What is the optimal method for extracting LPG from bacterial membranes?

Answer:
The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. Homogenize bacterial samples in a chloroform:methanol:water (1:2:0.8) mixture to form a miscible system. After phase separation via dilution (chloroform:water ratio adjusted to 2:2:1.8), collect the chloroform layer containing lipids. For Gram-positive bacteria like Staphylococcus aureus, acidification (pH 2.0) prior to extraction improves recovery of charged lipids like LPG . Purify LPG further using silicic acid chromatography and DEAE-cellulose ion-exchange chromatography to remove neutral lipids and impurities .

Basic: How can LPG be quantified in complex lipid mixtures?

Answer:
Combine thin-layer chromatography (TLC) and mass spectrometry (MS) for precise quantification.

  • TLC : Separate lipids on silica gel plates using chloroform:methanol:acetic acid (65:25:10) as the mobile phase. Visualize LPG using ninhydrin spray (reacts with lysine) or iodine vapor .
  • MS : Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) for high-resolution identification. Quantify via precursor ion scanning for lysyl-specific fragments (e.g., m/z 147.1 for lysine) .

Advanced: How do LPG and PG differ in modulating membrane permeability?

Answer:
Liposome assays are critical for comparative permeability studies:

Prepare liposomes with purified LPG or PG using sonication or extrusion.

Measure non-electrolyte permeability (e.g., glucose, erythritol) via trapped solute leakage. LPG bilayers exhibit 1.5× higher permeability than PG due to looser packing of its bulky lysyl headgroup .

Assess ion permeability using radioactive tracers (e.g., ⁸⁶Rb⁺). PG liposomes show higher cation permeability, which is amplified by ionophores like valinomycin. LPG’s positive charge repels cations, reducing ion flux .
Key Data :

Lipid TypeGlucose Leakage (%)⁸⁶Rb⁺ Leakage (Valinomycin)
PG29 ± 380 ± 5
LPG43 ± 415 ± 3

Advanced: How does the mprF gene regulate LPG biosynthesis?

Answer:
The mprF gene encodes a bifunctional enzyme with lysyl-transferase and flippase activities:

Knockout Studies : Delete mprF in S. aureus and quantify LPG via TLC/MS. Mutants show undetectable LPG and increased susceptibility to cationic antimicrobial peptides (e.g., defensins) .

Substrate Specificity : Confirm lysine-tRNA dependence by adding RNase A (degrades tRNA) or cadaverine (competitive lysine analog), both of which inhibit LPG synthesis .

Membrane Localization : Use fluorescently tagged MprF to demonstrate its role in translocating LPG from the inner to outer membrane leaflet .

Advanced: How can enzymatic hydrolysis elucidate LPG’s structural dynamics?

Answer:
Trypsin-catalyzed monolayer hydrolysis provides kinetic insights:

Prepare [¹⁴C]lysine-labeled LPG monolayers at controlled surface pressures (e.g., 20 dynes/cm).

Inject trypsin into the subphase and monitor hydrolysis via surface radioactivity. Hydrolysis rates decrease at high pressures (>45 dynes/cm) due to steric hindrance of enzyme access .

Correlate data with force-area curves: LPG occupies ~30% larger molecular area than PG, explaining its looser packing .

Advanced: How does environmental pH influence LPG/PG ratios in S. aureus?

Answer:
Design a pH-shift experiment:

Culture S. aureus at pH 7.0 vs. 5.0. Harvest cells during mid-log phase.

Extract lipids and quantify PG/LPG via TLC densitometry. At pH 5.0, PG decreases by ~40% while LPG remains constant, increasing the LPG/PG ratio .

Link to permeability: Cells with higher LPG/PG ratios show 2× greater erythritol leakage, confirming reduced membrane integrity .

Basic: What purification steps are required post-LPG extraction?

Answer:
After Bligh-Dyer extraction:

Silicic Acid Chromatography : Elute neutral lipids with chloroform, then polar lipids (including LPG) with methanol .

DEAE-Cellulose Chromatography : Use a NaCl gradient (0–500 mM) in chloroform:methanol:water (3:6:1) to separate anionic PG from cationic LPG .

Validate purity via TLC and ¹H-NMR (lysyl headgroup resonance at δ 3.1–3.3 ppm) .

Advanced: How to resolve conflicting data on LPG’s metabolic turnover?

Answer:
Contradictory reports exist on whether LPG serves as a lysine reservoir. Address this via:

Pulse-Chase Experiments : Feed S. aureus [¹⁴C]lysine and track label incorporation into proteins vs. LPG. Evidence shows lysyl turnover in LPG but no transfer to proteins, refuting its role as a donor .

Competitive Inhibition : Add excess unlabeled lysine during growth; observe no reduction in LPG synthesis, indicating independent lysine pools .

Advanced: What experimental models best study LPG’s role in antimicrobial resistance?

Answer:

Minimum Inhibitory Concentration (MIC) Assays : Compare wild-type and mprF mutants against human defensins. mprF mutants show 4–8× lower MICs .

Surface Charge Measurement : Use cytochrome c binding assays. LPG reduces membrane negativity (zeta potential: −35 mV → −15 mV), repelling cationic peptides .

In Vivo Virulence Models : Infect mice with WT vs. mprF strains. Mutants exhibit 90% reduced survival in blood and attenuated infection progression .

Advanced: How to investigate LPG-enzyme interactions under varying biophysical conditions?

Answer:

Monolayer Pressure Modulation : Adjust surface pressure (10–45 dynes/cm) and measure trypsin activity. Hydrolysis rates peak at 20 dynes/cm, declining at extremes due to substrate packing density .

Subphase Ion Effects : Add Ca²⁺ (0.3 mM) to stabilize LPG monolayers. EDTA chelation reduces hydrolysis rates by 50%, indicating cation dependency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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